3-fluoro-N'-(2,4,6-tribromo-3-hydroxybenzylidene)benzohydrazide
Overview
Description
The compound is a derivative of benzohydrazide, which is a type of organic compound that contains a carbonyl group (C=O) adjacent to a hydrazide group (N-NH2). The “3-fluoro” part suggests a fluorine atom attached to the third carbon in the benzene ring, and the “2,4,6-tribromo-3-hydroxybenzylidene” part suggests a benzene ring with bromine atoms at the 2nd, 4th, and 6th positions and a hydroxy group (-OH) at the 3rd position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate benzene derivative, then introducing the bromine and hydroxy groups through substitution reactions, followed by the introduction of the hydrazide group .Molecular Structure Analysis
The molecular structure would be characterized by the benzene rings, the presence of the halogens (bromine and fluorine), and the hydrazide group. The exact structure would depend on the specific locations of these groups on the rings .Chemical Reactions Analysis
As for chemical reactions, benzohydrazides are known to undergo a variety of reactions, including condensation with aldehydes and ketones to form hydrazones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the halogens and the hydrazide group. For example, it would likely have a relatively high molecular weight due to the bromine atoms, and the presence of the polar hydrazide group could influence its solubility .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-fluoro-N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br3FN2O2/c15-10-5-11(16)13(21)12(17)9(10)6-19-20-14(22)7-2-1-3-8(18)4-7/h1-6,21H,(H,20,22)/b19-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENZECGEVZFEMR-KPSZGOFPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=C(C(=C(C=C2Br)Br)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br3FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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